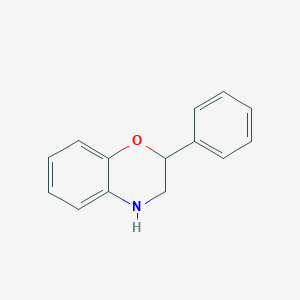

2-Phenyl-3,4-dihydro-2h-1,4-benzoxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113342-87-3 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-phenyl-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-15H,10H2 |

InChI Key |

RBSBKTPCGIYIBX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Analogs

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine identifies key precursors through the disconnection of the heterocyclic ring. The primary disconnection is typically made at the C-N and C-O bonds within the oxazine (B8389632) ring. This leads to three essential building blocks: a phenolic compound, a primary amine, and a carbonyl derivative. rhhz.net

The most prevalent precursors for the synthesis of the target molecule and its analogs are:

Phenolic Compounds : Substituted phenols are widely used, with the hydroxyl group and an adjacent activated aromatic C-H bond participating in the cyclization. 2-Aminophenols are particularly common precursors for certain synthetic routes.

Amines : Primary amines, such as aniline (B41778), are crucial for introducing the nitrogen atom into the benzoxazine (B1645224) ring and for attaching the phenyl group at the 3-position.

Carbonyl Derivatives : Formaldehyde (B43269) or its equivalents, like paraformaldehyde, are the most common sources for the methylene (B1212753) bridge that forms part of the oxazine ring. rhhz.net

An alternative retrosynthetic strategy involves the disconnection of the C-aryl and N-amide bonds, suggesting a palladium-catalyzed coupling-cyclization of domino aziridine (B145994) ring opening products with o-bromophenols or o-chlorophenols. researchgate.net

Classical Synthetic Routes

Condensation Reactions of Phenolic Compounds, Amines, and Carbonyl Derivatives

The most traditional and widely employed method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich-type condensation of a phenol (B47542), a primary amine, and formaldehyde. rhhz.netresearchgate.net This one-pot synthesis is valued for its simplicity and the ready availability of the starting materials. The reaction proceeds through the formation of key intermediates. It is proposed that N-hydroxymethyl aniline, formed from the reaction of aniline and formaldehyde, is a key intermediate. This intermediate can then react with phenol to form 2-((phenylamino)methyl)phenol, which subsequently cyclizes with another molecule of formaldehyde to yield the final benzoxazine product. rhhz.netresearchgate.net

A stepwise approach has also been developed to improve the yield and purity of the final product by avoiding the formation of oligomeric species. researchgate.net This method involves the initial formation of an imine from a salicylaldehyde (B1680747) and a primary amine, followed by reduction to a secondary amine, and subsequent ring closure with formaldehyde. researchgate.net

Cyclization Approaches

Various cyclization strategies have been developed to construct the 1,4-benzoxazine ring system. One notable method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of Fe/acetic acid to yield 1,4-benzoxazin-3-(4H)-ones. researchgate.net Another approach describes the synthesis of 3,4-dihydro-2H-1,3-benzoxazine-2-thiones through the cyclization of 2-(1-isothiocyanatoalkyl)phenols generated in situ under mild conditions. researchgate.net

Furthermore, intramolecular cyclization has been effectively used. For instance, a copper-catalyzed intramolecular O-arylation of β-aminoalcohols provides an efficient route to 2,3-dihydro-1,4-benzoxazines. researchgate.net Similarly, palladium-catalyzed intramolecular C-O bond formation has been utilized for the preparation of 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net

Modern and Green Chemistry Approaches in Synthesis

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methodologies, incorporating principles of green chemistry.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,4-benzoxazine derivatives. Palladium-catalyzed reactions, such as the tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates to bisnucleophiles, have been employed to produce chiral 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines in good yield and enantioselectivity. organic-chemistry.org Copper-catalyzed reactions are also prevalent, including the one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones through the coupling of o-halophenols and 2-halo-amides. researchgate.net An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity has been achieved via a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org

Organocatalysis offers a metal-free alternative. For example, a chiral phosphoric acid has been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes to synthesize chiral 2H-1,4-benzoxazines in very good yield and high enantioselectivity under mild conditions. organic-chemistry.org Phenoxazine derivatives themselves have been synthesized and evaluated as photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of benzoxazine derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and easier work-up procedures. researchgate.netacs.orgacs.orgtandfonline.com For instance, a simple and efficient microwave-assisted protocol for the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazines from phenacyl bromides and aminophenols using Cs2CO3 as a base catalyst resulted in 70 to 86% yields in just 3-5 minutes. researchgate.net

Solvent-free microwave-assisted synthesis of benzoxazine monomers has also been reported, further enhancing the green credentials of this methodology. The dramatic reduction in reaction time is a key advantage, with syntheses being completed in approximately 10 minutes compared to several hours with conventional methods. google.com

Below is a table summarizing various synthetic approaches for this compound and its analogs.

| Synthetic Method | Key Features | Catalyst/Reagents | Advantages |

|---|---|---|---|

| Classical Condensation | One-pot reaction of phenol, amine, and formaldehyde. rhhz.net | None (thermal) | Simple, readily available starting materials. |

| Stepwise Condensation | Imine formation, reduction, and ring closure. researchgate.net | NaBH4, Formaldehyde | Improved yield and purity, avoids oligomers. researchgate.net |

| Transition Metal Catalysis | Palladium or Copper-catalyzed cyclizations. researchgate.netorganic-chemistry.org | Pd or Cu complexes | High efficiency, stereocontrol. organic-chemistry.org |

| Organocatalysis | Metal-free catalytic approach. organic-chemistry.org | Chiral Phosphoric Acid | Mild conditions, high enantioselectivity. organic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. researchgate.netacs.orgtandfonline.com | Various, can be solvent-free. | Drastically reduced reaction times, high yields. researchgate.netgoogle.com |

Solvent-Free and Aqueous Reaction Conditions

In recent years, there has been a growing emphasis on developing green and sustainable synthetic protocols for benzoxazine compounds. These methods aim to minimize or eliminate the use of hazardous organic solvents, reduce reaction times, and simplify purification procedures.

Solvent-free synthesis of benzoxazine derivatives can be achieved by heating a mixture of the reactants, such as a phenol, a primary amine, and paraformaldehyde. For instance, the synthesis of bis(3,4-dihydro-3-phenyl-2H-1,3-benzoxazine)propane has been successfully carried out by heating aniline, bisphenol-A, and paraformaldehyde at 110-120°C for 20 minutes without any solvent. This approach dramatically shortens the reaction time compared to conventional methods that require several hours of reflux in a solvent like dioxane. Microwave irradiation has also emerged as a powerful tool for the solvent-free synthesis of benzoxazines, often leading to rapid reactions and high yields. cem.com For example, various benzoxazine-2,4-diones have been synthesized in good yields (30-90%) from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) under solvent-free microwave conditions. researchgate.nettandfonline.com

While truly aqueous syntheses of this compound are less common, the use of aqueous reagents is a step towards greener chemistry. For example, a related benzoxazine was synthesized using a 40 percent aqueous solution of methylamine, demonstrating the feasibility of incorporating water in the reaction medium. Furthermore, biocatalytic reductions of 2H-1,4-benzoxazines to their dihydro derivatives are performed in aqueous media, highlighting the potential of enzymatic methods for environmentally benign syntheses. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Reaction Conditions for Benzoxazine Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline, Bisphenol-A, Paraformaldehyde | 110-120°C, 20 min, neat | 2,2-bis(3,4-dihydro-3-phenyl-2H-1,3-benzoxazine)propane | >85 | U.S. Patent 5,543,516 |

| Phthalic Anhydrides, Trimethylsilyl Azide | Microwave (100W), 120°C, 8 min, solvent-free | Benzoxazine-2,4-diones | 30-90 | researchgate.nettandfonline.com |

| 2-Aminophenols, Dibenzoylacetylene | Not specified, solvent-free mentioned as a possibility | 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones | 78-90 | researchgate.net |

| 2H-1,4-Benzoxazines | Imine Reductase, NADPH, Glucose, Aqueous Buffer | 3,4-dihydro-2H-1,4-benzoxazines | up to >99 (conversion) | nih.gov |

Stereoselective Synthesis of Enantiopure this compound and its Chiral Derivatives

The development of stereoselective methods for the synthesis of enantiopure this compound and its analogs is of significant interest due to the potential for these chiral compounds to exhibit specific biological activities. The main strategies employed to achieve high enantioselectivity are asymmetric hydrogenation and biocatalytic reduction of the corresponding 2H-1,4-benzoxazine precursors.

Iridium-catalyzed asymmetric hydrogenation has proven to be a highly effective method for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. Using a chiral phosphine-aminophosphine ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine, various 3-aryl-2H-1,4-benzoxazines have been hydrogenated with good to excellent enantioselectivities (up to 95% ee) and high catalytic activity. dicp.ac.cn Another successful catalytic system involves the use of [Ir(COD)Cl]₂/(S)-SegPhos/I₂, which has been applied to the asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, affording the products with up to 92% ee. dicp.ac.cn The choice of solvent and additives can have a significant impact on the enantioselectivity of these reactions.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. Imine reductases (IREDs) have been successfully employed for the biocatalytic reduction of a range of 2H-1,4-benzoxazines in aqueous media. nih.gov These enzymatic reactions proceed under mild conditions and can provide the desired products with very high enantiomeric excesses (up to 99% ee). The use of a cofactor regeneration system, such as glucose and glucose dehydrogenase, makes this a practical and sustainable approach.

Table 2: Stereoselective Synthesis of Chiral 3,4-dihydro-2H-1,4-benzoxazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Precursor | Method | Catalyst/Enzyme | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Aryl-2H-1,4-benzoxazines | Asymmetric Hydrogenation | Ir-complex with chiral phosphine-aminophosphine ligand | Chiral 3-Aryl-3,4-dihydro-2H-1,4-benzoxazines | High | up to 95 | dicp.ac.cn |

| 3-Aryl-2H-1,4-benzoxazines | Asymmetric Hydrogenation | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Chiral 3-Aryl-3,4-dihydro-2H-1,4-benzoxazines | High | up to 92 | dicp.ac.cn |

| 2H-1,4-Benzoxazines | Biocatalytic Reduction | Imine Reductase | Chiral 3,4-dihydro-2H-1,4-benzoxazines | High | up to 99 | nih.gov |

| 2-Alkylidene 1,4-benzoxazin-3-ones | Iridium-Catalyzed Asymmetric Hydrogenation | Ir/iPr-BiphPHOX | Chiral 2-Substituted 1,4-Benzoxazin-3-ones | up to 99 | up to 99 | sci-hub.senih.gov |

Derivatization Strategies and Functionalization of the this compound Scaffold

The derivatization and functionalization of the this compound scaffold are crucial for modulating its physicochemical and biological properties. Modifications can be introduced at various positions, including the benzoxazine ring system and the pendant phenyl moiety.

The benzoxazine ring offers several sites for modification. The nitrogen atom of the dihydro-1,4-benzoxazine ring can undergo N-alkylation. For instance, N-substituted 3,4-dihydro-2H-1,4-benzoxazines can be prepared by reacting the corresponding cyclized products with alkyl bromides. researchgate.net

Another strategy for modifying the benzoxazine ring is the introduction of substituents at the 2-position. A benzoxazine with a phenyl substituent at the 2-position has been synthesized from 2-((phenylamino)methyl)phenol and benzaldehyde. mdpi.com This approach opens up possibilities for creating a variety of 2-substituted analogs by using different aldehydes in the cyclization step. Furthermore, the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been reported, demonstrating that the methylene bridge of the oxazine ring can be gem-disubstituted. nih.gov

Table 3: Examples of Modifications at the Benzoxazine Ring System This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagents | Modification | Product | Reference |

|---|---|---|---|---|

| 3,4-dihydro-2H-1,4-benzoxazine | Alkyl bromides | N-alkylation | N-Alkyl-3,4-dihydro-2H-1,4-benzoxazines | researchgate.net |

| 2-((Phenylamino)methyl)phenol | Benzaldehyde | C2-phenyl substitution | 2,3-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine | mdpi.com |

| 2-Amino-4-chlorophenol | 2-Bromo-2-methylpropionyl bromide, then BH₃-THF | C2-gem-dimethyl substitution | 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | nih.gov |

Modifications on the phenyl group of this compound are typically achieved by using substituted anilines or phenols in the initial synthesis. This approach allows for the introduction of a wide range of functional groups onto the aromatic rings of the final benzoxazine product. For example, the synthesis of 3,4-dihydro-1,3,2H-benzoxazines from p-substituted phenols has been well-established. acs.org

The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, a related heterocyclic system, highlights the feasibility of introducing multiple substituents on the phenyl ring. mdpi.com This strategy can be extrapolated to the synthesis of this compound analogs with various substitution patterns on the 2-phenyl group by starting with appropriately substituted anilines. For instance, the synthesis of 6-chloro-4-(phenylureido/thioureido)-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines demonstrates how substituents can be introduced on the benzene (B151609) ring of the benzoxazine core. nih.gov

Table 4: Examples of Modifications on the Phenyl Moiety and Other Substituents This table is interactive and can be sorted by clicking on the column headers.

| Precursor Strategy | Example Substituents | Position of Substitution | Product Class | Reference |

|---|---|---|---|---|

| Use of substituted phenols | p-Alkyl, p-halo, etc. | Benzene ring of benzoxazine core | Substituted 3,4-dihydro-1,3,2H-benzoxazines | acs.org |

| Use of substituted anilines | Chloro, cyano, etc. on the aniline precursor | Phenyl ring at the 2-position | 2-(Substituted phenyl)-3,4-dihydro-2H-1,4-benzoxazines | nih.gov |

| Use of substituted 2-aminophenols | Chloro | Benzene ring of benzoxazine core | 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is activated towards electrophilic aromatic substitution (EAS). evitachem.com This enhanced reactivity stems from the electron-donating effects of the ether oxygen and the secondary amine nitrogen of the heterocyclic ring. Both heteroatoms can donate their lone pair electrons to the aromatic π-system, increasing the nucleophilicity of the ring. youtube.com

The substitution pattern is governed by the directing effects of these two groups. The amino group is a powerful activating group and an ortho-, para-director. The alkoxy group (ether oxygen) is also activating and ortho-, para-directing. Consequently, incoming electrophiles will be directed primarily to the positions ortho and para to the amino and alkoxy groups. Specifically, positions 6 and 8 are the most activated sites for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group (NO2) onto the aromatic ring. msu.edu

Halogenation: The introduction of chlorine or bromine can be achieved using the respective halogen in the presence of a Lewis acid catalyst. msu.edu

Sulfonation: Treatment with fuming sulfuric acid (H2SO4 + SO3) leads to the introduction of a sulfonic acid group (SO3H). msu.edu

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl3. msu.edu

The specific regioselectivity depends on steric hindrance and the precise reaction conditions. The phenyl group at the 2-position generally does not significantly influence the substitution pattern on the fused benzene ring.

| Reaction Type | Reagents | Typical Electrophile (E+) | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6- and 8-positions |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6- and 8-positions |

| Sulfonation | Fuming H₂SO₄ | SO₃H⁺ | 6- and 8-positions |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | 6- and 8-positions |

Nucleophilic Attack and Ring-Opening Pathways

The dihydrooxazine ring of benzoxazine (B1645224) derivatives is susceptible to ring-opening reactions, a process fundamental to their well-known ability to form thermosetting polymers. evitachem.comresearchgate.net This process can be initiated thermally or catalytically and involves nucleophilic attack on the ring. researchgate.net

Under acidic conditions or in the presence of a Lewis acid, the oxygen or nitrogen atom can be protonated, making the heterocyclic ring more susceptible to cleavage. researchgate.net The ring-opening can proceed through the formation of a carbocation or an iminium ion intermediate. researchgate.net For instance, acid-catalyzed hydrolysis can lead to the cleavage of the C-O or C-N bonds within the oxazine (B8389632) ring, resulting in the formation of an aminophenol derivative. mdpi.com

Thermally induced ring-opening polymerization is a hallmark of benzoxazines. acs.org Although much of the research focuses on 1,3-benzoxazines, the principles apply to the 1,4-isomer. The process is believed to be initiated by the formation of a carbocation, which then attacks an electron-rich position on another benzoxazine molecule, such as the ortho-position of the phenolic ring, leading to chain propagation. researchgate.net The nitrogen atom's nucleophilicity also plays a crucial role in these polymerization pathways.

| Condition | Initiator/Catalyst | Key Intermediate | Resulting Structure Type |

| Acidic Hydrolysis | H₃O⁺ | Protonated Heterocycle | 2-aminophenol derivative |

| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, PCl₅) | Carbocation / Iminium Ion | Polybenzoxazine (cross-linked network) researchgate.net |

| Thermal Polymerization | Heat | Carbocation | Polybenzoxazine (phenolic structures) acs.org |

Oxidation and Reduction Chemistry of the Heterocyclic System

The this compound molecule possesses sites that are susceptible to both oxidation and reduction. The secondary amine within the heterocyclic ring is a primary site for oxidation. Mild oxidizing agents can convert the amine to various products, while stronger oxidation could potentially lead to ring-opening or the formation of oxo derivatives.

Conversely, the aromatic portion of the molecule can undergo reduction, although this typically requires harsh conditions. Catalytic hydrogenation, for example, could potentially saturate the benzene ring, but this would likely require high pressures and temperatures and might also lead to the cleavage of the C-O bond in the heterocyclic ring (hydrogenolysis).

The synthesis of related 2,3-dioxo derivatives of 1,4-benzoxazines has been reported, indicating that the heterocyclic system can be oxidized at the carbon atoms adjacent to the heteroatoms under specific synthetic conditions. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involving the benzoxazine skeleton can occur, particularly under photochemical or acid-catalyzed conditions. Photoisomerization has been observed in related heterocyclic systems, suggesting that UV irradiation could potentially induce rearrangements in the this compound structure, possibly leading to the formation of different isomers or ring-contracted products. documentsdelivered.com

Acid-catalyzed rearrangements can also be envisioned, often proceeding through ring-opened intermediates. For example, a protonated benzoxazine could undergo ring cleavage to form a stabilized carbocation, which could then rearrange to a more stable isomer before ring closure or reaction with a nucleophile. Such pathways are often competitive with ring-opening polymerization.

Heterocyclic Ring Transformations and Expansions

The 1,4-benzoxazine ring system can be used as a scaffold for the synthesis of other heterocyclic structures. These transformations often involve a sequence of ring-opening followed by reaction with a bifunctional reagent and subsequent recyclization. For example, hydrolytic ring-opening of the oxazine ring yields an aminophenol derivative. mdpi.com This intermediate can then be reacted with other reagents to form new heterocyclic rings, effectively transforming the original benzoxazine structure.

Furthermore, reactions that involve the expansion of the six-membered oxazine ring to a larger seven- or eight-membered ring are also possible, typically through multi-step synthetic sequences involving ring cleavage and re-annulation with a longer chain reagent. The synthesis of 2-substituted benzoxazines from 2-(aminomethyl)phenol (B125469) intermediates, which are derived from the ring-opening of other benzoxazines, highlights the versatility of this scaffold in creating new heterocyclic systems. mdpi.comconicet.gov.ar

Advanced Spectroscopic and Structural Elucidation Studies of 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of benzoxazine (B1645224) derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, while 2D techniques can reveal through-bond and through-space correlations, which are essential for conformational and stereochemical assignments.

For the closely related and extensively studied isomer, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, specific proton signals are characteristic of the oxazine (B8389632) ring formation. researchgate.netnih.gov The ¹H NMR spectrum typically shows two key methylene (B1212753) signals: one for the N,O-acetal protons (O-CH₂-N) and another for the protons of the methylene group attached to the aromatic ring (Ar-CH₂-N). researchgate.netnih.gov For instance, in a DMSO-d₆ solvent, these peaks for 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine appear around 5.44 ppm and 4.65 ppm, respectively. nih.gov The precise chemical shifts are sensitive to the solvent and the substitution pattern on the aromatic rings. mdpi.com

Conformational analysis of the six-membered oxazine ring can be inferred from the coupling constants of the methylene protons and through Nuclear Overhauser Effect (NOE) studies. The ring can adopt various conformations, such as a half-chair or sofa form, to minimize steric strain. nih.gov Detailed analysis of these NMR parameters allows for the determination of the predominant conformation in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenyl-Substituted Benzoxazine Cores Data is often reported for the 3-phenyl-1,3-benzoxazine isomer, which serves as a close model.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-CH₂-N | ~4.3 - 4.7 | ~41 - 51 |

| O-CH₂-N | ~5.2 - 5.7 | ~79 - 80 |

| Aromatic Protons | ~6.7 - 7.5 | ~112 - 156 |

Note: Chemical shifts can vary based on solvent, substitution, and specific isomer.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This technique has been instrumental in confirming the conformation of the oxazine ring in various benzoxazine derivatives.

Studies on related benzoxazine structures reveal that the heterocyclic oxazine ring commonly adopts non-planar conformations like a sofa or a half-chair. nih.govnih.gov In a fluorinated bis-benzoxazine, the oxazine ring was found to be in an approximate half-chair conformation. nih.govresearchgate.net For another derivative, a sofa conformation was observed. nih.gov The specific conformation is dictated by the substituents and the crystal packing forces.

The crystal packing is stabilized by a network of weak intermolecular interactions. These include:

Hydrogen Bonding: While classical hydrogen bonds are absent in the parent structure, C-H···O and C-H···N interactions are commonly observed, linking molecules into larger supramolecular assemblies. nih.govmdpi.com For example, C-H···O bonds can form cyclic centrosymmetric dimers. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are a significant stabilizing force. nih.govresearchgate.net Centroid-centroid distances for these interactions are typically in the range of 3.7 to 4.3 Å. nih.govnih.gov

C-H···π Interactions: The hydrogen atoms of methylene or aromatic groups can interact with the electron-rich π-systems of neighboring aromatic rings, further contributing to the stability of the crystal lattice. nih.govnih.gov

Table 2: Example Crystallographic Data for a Related Benzoxazine Derivative (Data for 3,3′-(p-Phenylene)bis(3,4-dihydro-2H-1,3-benzoxazine)) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.191 (5) |

| b (Å) | 8.794 (4) |

| c (Å) | 11.317 (5) |

| β (°) | 113.90 (3) |

| V (ų) | 836.3 (7) |

| Z | 2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. mdpi.com For benzoxazines, these techniques are crucial for confirming the formation of the heterocyclic ring and are often used to monitor its ring-opening polymerization. acs.orgkpi.ua

Key vibrational bands for benzoxazine structures include:

Oxazine Ring Modes: A characteristic band, historically attributed to the out-of-plane C-H bending of the attached benzene (B151609) ring, appears in the 900–960 cm⁻¹ region of the IR spectrum. acs.org However, detailed studies using isotopic substitution have shown this band is actually a mixture of the O-C stretching of the oxazine ring and phenolic ring vibrational modes. acs.orgconicet.gov.ar The disappearance of this band is a reliable indicator of polymerization. acs.org A strong singlet peak around 750 cm⁻¹ in Raman spectra is also characteristic of the oxazine ring breathing mode. mdpi.com

C-O-C Stretching: The antisymmetric stretching of the C-O-C ether linkage within the oxazine ring gives rise to a distinct band, often observed around 1222-1235 cm⁻¹. nih.gov

Aromatic C=C Stretching: Skeletal vibrations of the aromatic rings typically appear in the 1500-1610 cm⁻¹ range. researchgate.net

Table 3: Key Vibrational Frequencies for Phenyl-Benzoxazine Derivatives

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

| ~1220 - 1235 | C-O-C Antisymmetric Stretching | IR |

| ~900 - 960 | Mixed Oxazine Ring Mode (O-C stretch) | IR |

| ~750 | Oxazine Ring Breathing Mode | Raman |

| ~1500 - 1610 | Aromatic C=C Skeletal Vibrations | IR, Raman |

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound through the identification of the molecular ion peak (M⁺˙). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, akin to a molecular fingerprint.

While detailed fragmentation studies on 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine are not widely published, analysis of a closely related compound, 2-phenyl-4H-3,1-benzoxazin-4-one, provides insight into likely fragmentation pathways. rsc.org The fragmentation of these heterocyclic systems often involves initial cleavage of the oxazine ring. Evidence from the study of the benzoxazin-4-one analog suggests a possible rearrangement to an oxaziridine (B8769555) intermediate during fragmentation. rsc.org Common fragmentation pathways would likely include the loss of small, stable molecules and the formation of characteristic fragment ions corresponding to the stable aromatic portions of the molecule. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used to identify the molecular weight of benzoxazine derivatives with minimal fragmentation. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. If this compound is synthesized with substituents that create a stereocenter, or if a chiral amine or phenol (B47542) is used in its synthesis, the resulting enantiomers will interact differently with plane-polarized light.

These techniques would be instrumental in:

Determining Enantiomeric Purity: Assessing the success of an asymmetric synthesis or a chiral separation.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can be determined.

While these methods are theoretically applicable and powerful for stereochemical assignment, specific CD or ORD studies on chiral derivatives of this compound are not extensively documented in the surveyed scientific literature.

Computational and Theoretical Investigations of 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine. DFT methods are employed to determine the molecule's ground-state geometry, electronic structure, and various reactivity descriptors.

Electronic Structure and Stability: DFT calculations can optimize the molecular geometry of this compound, providing precise bond lengths and angles. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For instance, in a study of a related dihydroquinoxaline, the HOMO and LUMO were found to be localized over the entire molecule, with a calculated energy gap of 3.8918 eV, suggesting considerable stability. nih.gov

Reactivity Prediction: Global reactivity descriptors derived from the energies of HOMO and LUMO, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to predict the reactivity of this compound. These descriptors are instrumental in rationalizing the molecule's behavior in chemical reactions. Quantum chemical calculations have been effectively used to explore reaction pathways and transition state energies, thereby predicting unknown reactions and guiding the development of new synthetic methodologies. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Structurally Related Dihydroquinoxaline

| Descriptor | Value |

| HOMO Energy | -6.1381 eV |

| LUMO Energy | -2.2463 eV |

| Energy Gap (ΔE) | 3.8918 eV |

| Ionization Potential (I) | 6.1381 eV |

| Electron Affinity (A) | 2.2463 eV |

| Electronegativity (χ) | 4.1922 eV |

| Hardness (η) | 1.9459 eV |

| Softness (σ) | 0.5139 eV |

| Electrophilicity (ω) | 4.5165 eV |

Data adapted from a study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a structurally related compound. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of this compound and its interactions with surrounding solvent molecules.

Conformational Landscapes: The dihydrobenzoxazine ring is not planar and can adopt different conformations, such as half-chair or half-boat forms. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its physical, chemical, and biological properties. For example, studies on other heterocyclic systems have used MD simulations to reveal how different binding modes of small molecules can induce conformational changes in biological targets. mdpi.com

Solvent Interactions: The behavior of this compound in a solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing information on the solvation shell structure and the formation of hydrogen bonds. Studies on polybenzoxazines have shown that in aqueous solution, water molecules can interfere with the hydrogen-bonded network of the polymer, leading to a less compact structure. nih.gov Similarly, MD simulations of this compound would elucidate how it interacts with different solvents, which is vital for understanding its solubility and reactivity in various media.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Molecular Descriptors: To build a QSAR model, the chemical structure of this compound and its analogs would be represented by a set of numerical values known as molecular descriptors. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and partial atomic charges are often used in QSAR studies due to their direct relevance to molecular interactions. jocpr.com

QSAR Model Development: Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Regression (SVR) are used to build the QSAR model. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For instance, a QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, which are structurally similar to the target compound, successfully identified key structural features required for their biological activity. nih.gov

Molecular Docking and Binding Energy Calculations with Biological Receptors and Enzymes (Focus on in vitro binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanism of small molecules like this compound to biological targets such as proteins and enzymes.

Binding Mode Prediction: Molecular docking simulations can place the this compound molecule into the binding site of a receptor and score the different binding poses based on a scoring function. This provides a hypothesis about the binding mode of the molecule, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the receptor. For example, molecular docking studies on 2H-1,4-benzoxazin-3(4H)-one derivatives suggested their potential to interact with the binding sites of Nrf2, a transcription factor involved in the anti-inflammatory response. nih.gov

Binding Energy Calculations: Following the docking simulations, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of the ligand-receptor complex. These calculations provide a quantitative measure of the binding affinity. The results of these simulations are crucial for the rational design of new derivatives with improved binding affinity and biological activity.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts) through Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.org By calculating the excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax) of this compound. The inclusion of solvent effects in these calculations, often through implicit solvent models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions that can be compared with experimental data. beilstein-journals.orgd-nb.info Studies on oxazine (B8389632) dyes have shown that TD-DFT can reliably predict their absorption spectra, with errors in the predicted excitation energy often less than 0.3 eV when solvent effects are included. beilstein-journals.orgd-nb.info

NMR Chemical Shift Prediction: Quantum chemical methods, such as Gauge-Including Atomic Orbital (GIAO), can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. These predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR spectra to aid in structure elucidation and assignment of signals. For the related 3-phenyl-3,4-dihydro-2H-benzo[e] d-nb.infonih.govoxazine, the characteristic ¹H NMR signals for the oxazine ring protons (O-CH₂-N and Ar-CH₂-N) are found at approximately 5.71 ppm and 5.00 ppm, respectively. researchgate.net Theoretical calculations can help to assign these and other signals in the spectrum of this compound.

Table 2: Experimentally Observed ¹H and ¹³C NMR Chemical Shifts for 3-Phenyl-3,4-dihydro-2H-benzo[e] d-nb.infonih.govoxazine

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ar-CH₂-N | 5.00 | 50.4 |

| O-CH₂-N | 5.71 | 79.5 |

| Aromatic-H | 6.79-7.26 | 116.9, 118.3, 120.8, 121.4, 126.7, 127.8, 129.3, 148.4, 154.4 |

Data is for the isomeric compound 3-Phenyl-3,4-dihydro-2H-benzo[e] d-nb.infonih.govoxazine and serves as a reference. researchgate.netconicet.gov.ar

Exploration of Biological Activities and Molecular Mechanisms of 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Non Clinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Studies

Derivatives of the 1,4-benzoxazine framework have been shown to interact with several receptors and inhibit various enzymes, highlighting their potential as modulators of key biological processes.

Certain derivatives have been identified as antagonists for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, suggesting a potential application in complex neuropsychiatric disorders. nih.gov Another compound from this class demonstrated non-competitive inhibition of human acetylcholinesterase (hAChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. nih.gov

In the context of anticancer research, some 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives were evaluated for their inhibitory activity against human topoisomerase I (hTopo I), an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net Further studies have explored the inhibition of other enzymes, such as methionyl-tRNA synthetase, as a potential anticancer mechanism. ubaya.ac.id Additionally, a specific type of 2,3-dihydro-1,4-benzoxazine was found to possess a dual inhibitory mechanism, targeting both thrombin and integrins, which are involved in blood coagulation and cell adhesion, respectively. nih.gov

Table 1: Summary of In Vitro Receptor and Enzyme Interactions

| Target | Activity | Compound Class | Reference |

|---|---|---|---|

| Dopamine D2, Serotonin 5-HT1A, 5-HT2A Receptors | Antagonist activity | 2H-1,4-Benzoxazin-3(4H)-one scaffold | nih.gov |

| Human Acetylcholinesterase (hAChE) | Non-competitive inhibition | 2H-1,4-Benzoxazin-3(4H)-one scaffold | nih.gov |

| Human Topoisomerase I (hTopo I) | Inhibition | 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | researchgate.net |

| Methionyl-tRNA Synthetase (MRS) | Inhibition | 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | ubaya.ac.id |

| Thrombin and Integrins | Inhibitory activity | 2,3-dihydro-1,4-benzoxazine | nih.gov |

Cellular Pathway Modulation and Signaling Investigations (e.g., Cell Viability, Apoptosis in Cell Lines)

The anti-proliferative effects of 1,4-benzoxazine derivatives have been demonstrated across various cancer cell lines. A novel series of 2H-1,4-benzoxazin-3(4H)-one compounds linked to 1,2,3-triazoles showed notable inhibitory activity against Huh-7 liver cancer cells. frontiersin.org Mechanistic studies revealed these compounds induced DNA damage, evidenced by the upregulation of γ-H2AX, and triggered apoptosis through increased expression of caspase-7. frontiersin.org Similarly, a tyrosine-based benzoxazine (B1645224) was found to induce apoptosis in breast cancer cells. nih.gov

A separate study on a series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines documented their potency against several cancer cell lines, with one compound, 14f , showing significant activity against PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreas), and U-87 MG (glioblastoma) cell lines. nih.gov Another synthesized compound, 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, exhibited an IC50 value of 65.43 µg/mL against the A549 human lung cancer cell line. ubaya.ac.idresearchgate.net

Beyond cancer, these compounds modulate inflammatory pathways. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, certain 2H-1,4-benzoxazin-3(4H)-one derivatives were found to downregulate the transcription and protein levels of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mpu.edu.monih.gov Further investigation showed that these derivatives significantly activated the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, leading to reduced production of reactive oxygen species (ROS). mpu.edu.monih.gov

Table 2: Anti-proliferative Activity of Benzoxazine Derivatives in Cancer Cell Lines

| Compound Series/Name | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| c5 | Huh-7 | Liver | 28.48 µM | frontiersin.org |

| c14 | Huh-7 | Liver | 32.60 µM | frontiersin.org |

| c16 | Huh-7 | Liver | 31.87 µM | frontiersin.org |

| c18 | Huh-7 | Liver | 19.05 µM | frontiersin.org |

| 14f | PC-3 | Prostate | 7.84 µM | nih.gov |

| 14f | MDA-MB-231 | Breast | 10.3 µM | nih.gov |

| 14f | MIA PaCa-2 | Pancreas | 12.8 µM | nih.gov |

| 14f | U-87 MG | Glioblastoma | 16.2 µM | nih.gov |

| 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | A549 | Lung | 65.43 µg/mL | ubaya.ac.idresearchgate.net |

Mechanistic Studies on Specific Molecular Targets (e.g., Kinase Inhibition, Ion Channel Modulation)

The molecular mechanisms of 1,4-benzoxazine derivatives often involve direct interaction with specific targets like ion channels and kinases. Several studies have focused on their role as modulators of ATP-sensitive potassium (KATP) channels. nih.govnih.govnih.govrsc.org These channels are crucial in linking cell metabolism to membrane excitability, particularly in controlling insulin (B600854) release and vascular smooth muscle tone. nih.gov While some 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were found to be inhibitors of glucose-induced insulin release, their primary action on vascular smooth muscle cells was identified as calcium entry blockade. nih.gov

In the context of neuroprotection, kinase profiling analyses revealed that certain 1,4-benzoxazine compounds are potent inhibitors of several kinases. researchgate.netnih.gov Specifically, the neuroprotective compound HSB-13 was shown to inhibit Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov Another related compound, ASK-2a, also inhibited GSK3 and p38 MAPK but not CDKs, suggesting that the inhibition of CDKs may be crucial for protection against specific neurotoxic insults. researchgate.netnih.gov Additionally, other derivatives have been reported to inhibit bacterial histidine protein kinase. nih.gov

Structure-Activity Relationships (SAR) in Relation to Molecular Target Interaction

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the 1,4-benzoxazine scaffold for various biological activities.

Anticancer Activity : For 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the presence of an electron-donating methoxy (B1213986) (OMe) group at the C7-position of the benzoxazine ring (Ring A) improved activity compared to an unsubstituted ring. nih.govmdpi.com The inclusion of hydroxyl groups on the benzoxazine ring and the N-aryl ring (Ring B) was also beneficial, while a para-amino group on the C4-phenyl ring (Ring C) significantly enhanced potency. nih.govmdpi.com

Antifungal Activity : In a series of 81 3-phenyl-2H-benzoxazine-2,4(3H)-diones, antifungal activity against Trichophyton mentagrophytes and Microsporum gypseum was found to increase with the electron-accepting ability of substituents on the phenyl ring and with greater lipophilicity. nih.govresearchgate.net

Potassium Channel Activation : For 3,4-dihydro-2H-1,4-benzoxazine derivatives acting as potassium channel activators, an electron-withdrawing substituent was found to be preferable at the 6-position. nih.gov At the 7-position, either electron-withdrawing or non-bulky electron-releasing substituents were tolerated. nih.gov

Antimicrobial and Antifungal Activities (In Vitro Studies)

The 1,4-benzoxazine core is present in many compounds with significant in vitro antimicrobial and antifungal properties. nih.govresearchgate.netijpsjournal.com A series of 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives exhibited minimum inhibitory concentration (MIC) values between 12.5 and 50 µg/mL against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. researchgate.net Other studies have confirmed activity against bacteria such as Bacillus subtilis and fungi like Aspergillus niger. nih.gov

Derivatives have also been extensively tested against phytopathogenic fungi. A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones showed moderate to good antifungal activity at a concentration of 200 mg/L against seven agricultural fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov More recently, 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated, with some compounds showing potent inhibition. frontiersin.orgfrontiersin.org For instance, compounds 5L and 5o were nearly twice as effective as the commercial fungicide hymexazol (B17089) against Gibberella zeae, and compound 5r was more effective than both hymexazol and carbendazim (B180503) against Phytophthora infestans. frontiersin.org

Table 3: In Vitro Antimicrobial and Antifungal Activities of Benzoxazine Derivatives

| Compound Series | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-ones | Gram-positive & Gram-negative bacteria, C. albicans | MIC | 12.5 - 50 µg/mL | researchgate.net |

| 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives | E. coli, S. aureus, B. subtilis, A. niger | Activity Zone | Active | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | F. culmorum, P. cactorum, R. solani | Growth Inhibition | 100% at 100 mg/L | nih.gov |

| Compound 5L | Gibberella zeae | EC50 | 20.06 µg/mL | frontiersin.orgfrontiersin.org |

| Compound 5o | Gibberella zeae | EC50 | 23.17 µg/mL | frontiersin.orgfrontiersin.org |

| Compound 5q | Pellicularia sasakii | EC50 | 26.66 µg/mL | frontiersin.orgfrontiersin.org |

| Compound 5r | Phytophthora infestans | EC50 | 15.37 µg/mL | frontiersin.orgfrontiersin.org |

| Compound 5p | Capsicum wilt | EC50 | 26.76 µg/mL | frontiersin.org |

Neuroprotective and Anti-inflammatory Properties (Mechanistic in vitro investigations)

In vitro investigations have highlighted the neuroprotective and anti-inflammatory potential of the 1,4-benzoxazine scaffold. Several 2-arylidine derivatives of this class were found to be highly protective in tissue culture models of neurodegeneration. researchgate.netnih.gov The mechanism of this neuroprotection does not appear to involve common survival signaling pathways like Raf-MEK-ERK or PI-3 kinase-Akt. researchgate.netnih.gov Instead, as mentioned previously, the protective effects are linked to the inhibition of kinases such as GSK3, p38 MAPK, and CDKs. researchgate.netnih.gov

The anti-inflammatory properties are closely linked to the modulation of cellular signaling in response to inflammatory stimuli. In LPS-induced BV-2 microglial cells, which are key players in neuroinflammation, certain 2H-1,4-benzoxazin-3(4H)-one derivatives effectively inhibited the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov This effect was attributed to the downregulation of iNOS and COX-2 enzymes. mpu.edu.monih.gov The mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which reduces LPS-induced ROS production and alleviates microglial inflammation. mpu.edu.monih.gov Similarly, studies on catechol and resorcinol (B1680541) hybrids of 1,4-benzoxazine demonstrated their ability to reduce intracellular ROS levels in human skin fibroblasts and induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in redox homeostasis. eie.gr

Emerging Applications and Material Science Potential of 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Applications in Polymer Chemistry: Polybenzoxazine Synthesis and Properties

The synthesis of high-performance thermosetting polymers known as polybenzoxazines typically involves the thermal or cationic ring-opening polymerization (ROP) of benzoxazine (B1645224) monomers. kpi.uakpi.ua This process is characterized by near-zero volumetric shrinkage, the absence of volatile by-products, and excellent molecular design flexibility. kpi.ua The resulting polybenzoxazines exhibit desirable properties such as high thermal stability, with char yields reaching up to 80%, and excellent mechanical characteristics. kpi.uakpi.ua

However, the vast majority of research and industrial application in polybenzoxazine chemistry is centered on 1,3-benzoxazine monomers, such as 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a) and bisphenol-A aniline (B41778) benzoxazine (BA-a). kpi.uamdpi.comnih.gov These monomers are synthesized through a Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). kpi.uaresearchgate.net The polymerization of these 1,3-isomers proceeds through the opening of the oxazine (B8389632) ring to form a cross-linked network of phenolic structures with Mannich bridges. mdpi.com

Currently, there is limited available research documenting the synthesis of polybenzoxazines from 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine via a similar thermal ring-opening polymerization process. The synthesis routes for 1,4-benzoxazine derivatives often involve different chemical pathways, such as the cyclization of 2-aminophenols with various reagents, which are explored more for pharmacological applications than for polymer science. evitachem.comresearchgate.netorganic-chemistry.org

Role in Catalysis and Ligand Design

In the broader field of benzoxazine chemistry, certain derivatives have been used in catalytic systems. For instance, metal complexes of porphyrin-functionalized 1,3-benzoxazines have been synthesized. In these systems, the inserted metal ions (e.g., Ni, Zn) can act as catalysts, significantly lowering the ring-opening polymerization temperature of the monomer. nih.gov This demonstrates a potential application for benzoxazine structures to act as carriers for catalytic metal centers.

However, specific studies detailing the role of This compound as either a primary catalyst or as a ligand in catalyst design for applications outside of polymerization are not prominent in the available literature. The development of ligands from the 1,4-benzoxazine scaffold remains a potential area for future investigation.

Photophysical Properties and Optoelectronic Applications

Certain benzoxazine derivatives are known to possess interesting optical properties, including photoluminescence, which makes them candidates for use in optoelectronic materials. mdpi.comresearchgate.net For example, studies on various 1,3-benzoxazine monomers have shown they can emit light in the blue region of the spectrum upon excitation. researchgate.net The specific absorption and emission wavelengths are influenced by the molecular structure and the solvent environment. mdpi.com

The fully aromatic, oxidized form of benzoxazine, phenoxazine, is a well-known scaffold used in the development of fluorescent dyes, probes, and materials for organic light-emitting diodes (OLEDs). nih.gov While this suggests that the core benzoxazine structure has potential in optoelectronics, specific data on the photophysical properties (e.g., absorption/emission spectra, quantum yield) of This compound are not extensively reported. This remains an area requiring further research to determine its suitability for optoelectronic applications.

Chemo-sensing and Probe Development

The inherent chemical structure of benzoxazines, featuring nitrogen and oxygen atoms, provides sites for interaction with various analytes, making them attractive candidates for chemical sensors. Recently, a fluorescent covalent organic polymer incorporating a 1,3-benzoxazine derivative has been successfully developed as a highly selective and sensitive sensor for detecting lead ions (Pb²⁺) and the explosive trinitrophenol (TNP). acs.org The sensing mechanism relies on fluorescence quenching upon interaction with the analytes. acs.org

This application highlights the potential of the benzoxazine framework in probe development. However, research specifically employing This compound as a chemo-sensor or in the development of sensory probes is not widely documented. Its potential for such applications would depend on its specific binding affinities and photophysical response to target analytes.

Surface Functionalization and Coating Applications

Polybenzoxazines, derived from 1,3-benzoxazine monomers, are increasingly used in high-performance coatings due to their excellent thermal stability, chemical resistance, and strong adhesion to various substrates. rsc.orgmdpi.com These polymers can be applied to surfaces like aluminum alloys to provide protection against corrosion. mdpi.com The versatility in monomer synthesis allows for the incorporation of various functional groups to tailor the coating's properties, such as hydrophobicity and acid resistance. rsc.orgmdpi.com Compositions containing benzoxazines are also used in composites and as encapsulating systems for electronics. google.com

While the utility of the isomeric poly(1,3-benzoxazine)s in coatings is well-established, the direct application of This compound for surface functionalization or as a primary component in protective coatings is not a focus of the current body of research.

Future Directions and Uncharted Territories in 2 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Research

Development of Novel Asymmetric Synthetic Routes and Catalyst Systems

The creation of specific stereoisomers (enantiomers) of 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine is critical, as different enantiomers can have vastly different biological activities. Future research is intensely focused on developing new, highly efficient asymmetric synthetic methods. Significant progress has been made using transition-metal catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines has been achieved with high enantioselectivity. dicp.ac.cn One notable system employs an [Ir(COD)Cl]₂/(S)-SegPhos/I₂ catalyst, yielding products with up to 92% enantiomeric excess (ee). dicp.ac.cn

Another promising direction is the use of chiral cationic Ruthenium catalysts. rsc.org The Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) system has been used for the enantioselective hydrogenation of 3-aryl-2H-1,4-benzoxazines, achieving excellent yields and enantioselectivities up to 99% ee. rsc.org Research has shown that the counteranion of the catalyst plays a crucial role in achieving this high level of stereocontrol. rsc.org

Beyond transition metals, organocatalysis and other metal-free approaches are gaining traction. Chiral phosphoric acid (CPA) has been shown to catalyze the synthesis of chiral 2H-1,4-benzoxazines under mild, oxidant-free conditions. organic-chemistry.org Additionally, a stepwise approach involving a Lewis acid-catalyzed ring-opening of activated aziridines, followed by a copper(I)-catalyzed intramolecular cyclization, can produce 3,4-dihydro-1,4-benzoxazine derivatives with outstanding specificity (ee > 99%, de > 99%). organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reported Efficiency |

|---|---|---|---|

| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Asymmetric Hydrogenation | Direct hydrogenation of the cyclic imine bond. | Up to 92% ee dicp.ac.cn |

| Cationic Ru-MsDPEN | Asymmetric Hydrogenation | Counteranion is critical for high enantioselectivity. | Up to 99% ee rsc.org |

| Chiral Phosphoric Acid (CPA) | Enantioselective Desymmetrization | Transition-metal and oxidant-free. | High yield and enantioselectivity organic-chemistry.org |

| Lewis Acid / Cu(I) | Stepwise Ring-Opening/Cyclization | Excellent enantio- and diastereospecificity. | >99% ee, >99% de organic-chemistry.org |

Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level

Understanding how this compound derivatives interact with biological targets at a fundamental, atomic level is a major frontier. This knowledge is essential for rational drug design and optimizing therapeutic efficacy. Future research will increasingly rely on a combination of high-resolution structural biology and advanced computational chemistry.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide static snapshots of the compound bound to its target protein, revealing precise binding modes. However, the future lies in integrating this with computational methods to understand the dynamics of these interactions.

Density Functional Theory (DFT) calculations are becoming instrumental in this area. For example, DFT has been used to energetically study the non-covalent interactions, such as π-π stacking, C-H···π interactions, and hydrogen bonds, that stabilize the binding of benzoxazine (B1645224) derivatives within protein active sites. researchgate.net Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses can further dissect and visualize the nature and strength of these crucial intermolecular forces. researchgate.net This atomic-level insight allows researchers to predict how structural modifications to the benzoxazine scaffold will impact binding affinity and biological activity, guiding the synthesis of more potent and selective molecules.

Exploration of New Material Science Paradigms and Smart Materials

The benzoxazine ring is a precursor to polybenzoxazines, a class of high-performance thermosetting polymers with exceptional thermal stability, flame retardancy, and low water absorption. itu.edu.trpreprints.org A significant future direction is the incorporation of the this compound moiety into "smart materials" that can respond to external stimuli.

Polybenzoxazines are well-suited for developing smart materials due to the presence of phenolic hydroxyl groups in their cured structure, which can participate in dynamic bonding. researchgate.net This has led to applications such as:

Smart Coatings: Polybenzoxazines can be used as intelligent coatings for metal surfaces, offering corrosion protection and other functionalities. itu.edu.trresearchgate.net

Self-Healing Materials: The strong hydrogen bonding capabilities of the phenolic network can be harnessed to create self-healing polymers. When a crack forms, molecular chains can reorganize and re-establish these hydrogen bonds upon application of a stimulus like heat, effectively repairing the damage. researchgate.net

Shape Memory Polymers: Benzoxazine resins can act as segments in shape memory polymers, materials that can be deformed and then return to their original shape when triggered by an external stimulus. researchgate.net

By strategically designing monomers like this compound, researchers can fine-tune the properties of the resulting polybenzoxazine network, such as its glass transition temperature and crosslinking density, to optimize its performance in these smart material applications. researchgate.netmdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Drug Discovery (excluding clinical)

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules based on the this compound scaffold. These computational tools can dramatically accelerate research by predicting molecular properties and synthetic outcomes, reducing the need for time-consuming and expensive trial-and-error experimentation.

In the context of drug discovery, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel benzoxazine derivatives. nih.gov By training algorithms on existing data, these models can identify key structural features that correlate with high potency and selectivity. nih.gov This allows for the in silico screening of vast virtual libraries of compounds to prioritize the most promising candidates for synthesis.

Furthermore, AI is being applied to solve complex synthesis challenges. ML models can be trained on reaction databases to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even design entire synthetic routes from scratch. This is particularly valuable for exploring diverse chemical spaces around the core benzoxazine scaffold. Generative models can design entirely new molecules with desired properties, while predictive algorithms can assess their synthetic feasibility, creating a powerful, integrated discovery pipeline.

Investigation of Sustainable and Bio-Renewable Synthesis Methods

In line with the principles of green chemistry, a major future goal is the development of sustainable methods for synthesizing this compound and its derivatives. This involves both utilizing renewable starting materials and employing environmentally benign reaction conditions.

Significant research is focused on replacing petroleum-derived precursors with bio-based alternatives. researchgate.net A truly sustainable approach involves ensuring all three components of the typical benzoxazine synthesis—the phenol (B47542), the amine, and the aldehyde—are from renewable sources. rsc.org

| Component | Potential Bio-Renewable Sources |

|---|---|

| Phenol | Sesamol, Guaiacol, Cardanol, Eugenol, Magnolol researchgate.netresearchgate.net |

| Amine | Furfurylamine, Stearylamine, Chitosan researchgate.net |

| Aldehyde | Benzaldehyde (from cinnamon), Furfural (from agricultural waste) researchgate.netrsc.org |

Beyond renewable feedstocks, the synthetic processes themselves are being redesigned for sustainability. This includes the use of greener solvents like ethanol (B145695) and ethyl acetate, or even solvent-free conditions, often aided by techniques like microwave-assisted organic synthesis (MAOS). researchgate.netconicet.gov.ar These methods not only reduce environmental impact but can also lead to faster reactions and higher yields. mdpi.com

Multicomponent Reaction Strategies for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are powerful tools for rapidly generating libraries of structurally diverse compounds. Applying MCR strategies to the this compound core is a key future direction for efficiently exploring its chemical space for new drugs and materials.

Instead of building the molecule in a linear, stepwise fashion, MCRs allow for the convergent assembly of complex structures in a single, highly atom-economical operation. For the benzoxazine scaffold, this could involve, for example, a one-pot reaction between a substituted 2-aminophenol, an aldehyde, and a third reactive component to introduce novel functionality at various positions on the ring system. This approach is ideal for creating large libraries of analogues for high-throughput screening. Recent advances have demonstrated transition-metal-free, one-pot tandem reactions for synthesizing 1,4-benzoxazine derivatives in green solvents like ethanol, showcasing the potential for mild and efficient MCRs in this area. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?

The primary synthesis involves condensation reactions between substituted phenols and amines or their derivatives. For example, a one-pot method uses 4-methyl-2-(2-nitrobenzylamino)phenol, boronic acid, and glyoxal in methanol under mild conditions (room temperature, 24 hours), followed by purification via flash chromatography . Another approach employs Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular cyclization . These methods prioritize regioselectivity and yield optimization.

Q. How are spectroscopic and crystallographic techniques utilized to characterize benzoxazine derivatives?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., δ 5.60 ppm for H2 in a nitrobenzyl derivative) .

- IR spectroscopy : Identifies functional groups (e.g., O–H stretching at 3429 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks stabilizing crystal packing) .

- HRMS : Validates molecular formulas (e.g., [M+H]+ at 363.1347 for a nitro-substituted derivative) .

Q. What biological activities have been reported for 1,4-benzoxazine derivatives?

These compounds exhibit diverse bioactivities:

- Antihypertensive effects : Modulation of prostaglandin D2 receptors .

- Neuroprotection : Antioxidant properties via radical scavenging .

- Antimicrobial activity : Inhibition of E. coli and S. aureus in polymer composites .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine synthesis be systematically addressed?

Regioselectivity is influenced by:

- Catalyst design : Cu(I) catalysts enhance cyclization efficiency in aziridine-based routes .

- Solvent polarity : Methanol promotes hydrogen bonding, directing reaction pathways .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize intermediates, favoring specific ring closure .

Q. What strategies resolve contradictions in spectroscopic data interpretation for structurally similar benzoxazines?

Discrepancies arise from dynamic conformational changes or overlapping signals. Solutions include:

Q. What computational methods predict thermal stability and hydrogen-bonding networks in polybenzoxazines?

- Monte Carlo simulations : Model hydrogen-bonding density and its impact on glass transition temperatures (Tg) .

- Molecular dynamics : Simulate crosslinking behavior during polymerization . Experimental validation via DSC and DMA confirms simulated trends (e.g., methylol groups increase Tg by 20–30°C) .

Q. How are benzoxazine-based composites engineered for high-performance material applications?

Strategies include:

- Hybridization : Blending with epoxy, phenolic, or BMI resins to enhance mechanical strength and flame retardancy .

- Fiber reinforcement : Incorporating carbon or glass fibers for aerospace-grade composites .

- Solvent-free synthesis : Reduces voids and improves processing in industrial-scale production .

Q. What sustainable approaches exist for synthesizing bio-derived benzoxazine monomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.